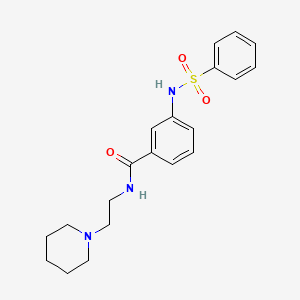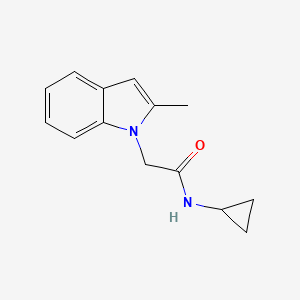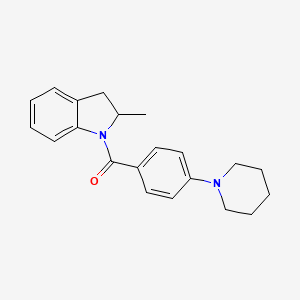
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide, also known as BSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSA is a sulfonamide-based compound that has been synthesized using various methods.
作用机制
The mechanism of action of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is not fully understood. However, it is believed that 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide exerts its effects by binding to specific targets in cells. In cancer cells, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to inhibit the aggregation of beta-amyloid peptides by binding to them.
Biochemical and Physiological Effects:
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of histone deacetylases. In Alzheimer's disease, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to inhibit the aggregation of beta-amyloid peptides. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has also been shown to have anti-inflammatory effects and to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the degradation of acetylcholine.
实验室实验的优点和局限性
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is also stable under various conditions, which makes it suitable for long-term storage. However, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is also relatively expensive, which limits its use in large-scale experiments.
未来方向
There are several future directions for the study of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide. In the field of medicinal chemistry, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could be further optimized to improve its anticancer and Alzheimer's disease properties. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could also be studied for its potential applications in other diseases, such as Parkinson's disease and Huntington's disease. In addition, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could be further studied for its anti-inflammatory and acetylcholinesterase inhibitory effects. Finally, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could be studied for its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has shown promising results as an anticancer agent and as a potential treatment for Alzheimer's disease. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide exerts its effects by binding to specific targets in cells, although its mechanism of action is not fully understood. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide, including the optimization of its properties and the study of its potential applications in other fields.
合成方法
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide can be synthesized using various methods. One of the most common methods is the reaction between 3-aminobenzoic acid and piperidine in the presence of thionyl chloride, followed by the reaction with benzene sulfonamide. Another method involves the reaction between 3-(chlorosulfonyl)benzoic acid and piperidine, followed by the reaction with 2-(piperidin-1-yl)ethanamine. These methods have been optimized to obtain high yields of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide.
科学研究应用
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has shown promising results as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20(21-12-15-23-13-5-2-6-14-23)17-8-7-9-18(16-17)22-27(25,26)19-10-3-1-4-11-19/h1,3-4,7-11,16,22H,2,5-6,12-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXKPZHBLWDEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)

(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)

![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)
![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)


![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)


![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)
